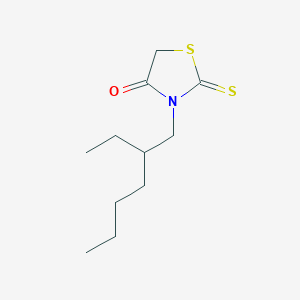

3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS2/c1-3-5-6-9(4-2)7-12-10(13)8-15-11(12)14/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBSCMAKAAMRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-ethylhexylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the thiazolidinone ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazolidinones.

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models.

Medicine: In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry: In the industrial sector, this compound is used in the formulation of certain specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines. In anticancer applications, it is thought to induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiazolidin-4-one derivatives vary primarily in substituents at positions 3 and 5. Key structural analogs include:

- 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one (): The benzyl group introduces aromatic rigidity, favoring π-π interactions in biological targets. Crystallographic studies show planar geometry with a dihedral angle of 77.25° between the benzyl and thiazolidinone rings .

- (5Z)-5-Arylidene derivatives (e.g., 5-(4-hydroxy-3-methoxybenzylidene) analogs): The arylidene group at position 5 creates extended conjugation, enhancing UV-Vis absorption and electronic properties. These derivatives often exhibit higher melting points (251–258°C) due to crystallinity .

- LJ001 (): A structurally complex analog with a fused chromenyl group and allyl substituent, showing minimal cytotoxicity (≤25 μM) in cell-based assays, suggesting substituent-dependent safety profiles .

Physicochemical Properties

Data Table: Key Thiazolidin-4-one Derivatives

Biological Activity

3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-cancer, anti-inflammatory, and antioxidant properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure features a thiazolidine ring with a thioxo group and an ethylhexyl side chain. The synthesis typically involves the reaction of appropriate thioketones with amines or other nucleophiles under controlled conditions to yield the desired thiazolidinone derivative.

1. Anti-Cancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anti-cancer properties. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including prostate (PC-3), lung (A549), and breast (MCF-7) cancer cells. The percentage of cell growth inhibition was observed to exceed 60% at certain concentrations .

- Mechanism of Action : The mechanism by which these compounds exert their anti-cancer effects often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation .

| Cell Line | % Inhibition |

|---|---|

| PC-3 | 61% |

| A549 | 65% |

| MCF-7 | 62% |

2. Anti-Inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can significantly inhibit COX-2 activity, which is crucial in the inflammatory response:

- Inhibition Studies : Compounds similar to this compound have been reported to exhibit IC50 values ranging from 0.42 to 29.11 μM against COX-2, indicating potential for therapeutic use in inflammatory diseases .

3. Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives is another area of interest:

- Radical Scavenging : Compounds have been evaluated for their ability to scavenge free radicals and reduce lipid peroxidation. The antioxidant activity was assessed using the TBARS assay, where certain derivatives showed significant inhibition of lipid peroxidation .

Case Studies

Several studies illustrate the biological activity of thiazolidinone derivatives:

- Glioblastoma Study : A study focused on glioblastoma cells demonstrated that specific thiazolidinone derivatives exhibited superior efficacy compared to standard treatments, highlighting their potential as novel anti-cancer agents .

- Cytotoxicity Across Cell Lines : Another research effort assessed the cytotoxicity of various thiazolidinone derivatives against multiple cancer cell lines, confirming broad-spectrum activity and reinforcing the need for further investigation into their mechanisms .

Q & A

Q. What are the established synthetic routes for 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via condensation reactions. For example, aldehydes can react with 2-thioxo-1,3-thiazolidin-4-one derivatives in refluxing glacial acetic acid with sodium acetate as a catalyst . Key parameters include reaction time (e.g., 6 hours for similar thiazolidinones), solvent choice, and stoichiometric ratios. Purification often involves recrystallization or chromatography .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., 3-phenyl derivatives), SC-XRD reveals planar thiazolidinone rings and dihedral angles between substituents (e.g., 71.2° for toluene groups in 3-(4-methylphenyl) derivatives) . Intermolecular interactions, such as C–H···O hydrogen bonds, stabilize crystal packing . Complementary techniques like NMR and IR spectroscopy confirm functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹) .

Q. What are the primary applications of this compound in chemical research?

Thioxo-thiazolidinones are precursors for complex molecules, particularly in medicinal chemistry. For example, rhodanine derivatives exhibit anticonvulsant, antibacterial, and antidiabetic activities . Their reactivity with electrophilic or nucleophilic agents enables functionalization at the methylidene position .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., dihedral angles) influence the compound’s physicochemical properties?

Substituent positioning significantly affects molecular conformation. For instance, 3-(4-methylphenyl) derivatives exhibit dihedral angles of 71.2° between the thiazolidinone ring and aromatic group, compared to 83.3° in 3-(3-methylphenyl) analogs . These differences alter intermolecular interactions (e.g., C–H···π contacts) and solubility, impacting crystallization behavior .

Q. What methodologies resolve contradictions in spectroscopic or crystallographic data?

Discrepancies in data (e.g., unexpected NMR shifts or packing motifs) require cross-validation:

- Computational modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts spectroscopic profiles .

- High-resolution crystallography : Programs like SHELXL refine atomic displacement parameters to resolve ambiguities in electron density maps .

- Comparative analysis : Benchmark against structurally characterized analogs (e.g., 3-phenylrhodanine ).

Q. How can the reactivity of the thioxo group be exploited in advanced syntheses?

The thioxo (C=S) group undergoes nucleophilic substitution or oxidation. For example:

Q. What strategies are used to analyze hydrogen-bonding networks in crystalline forms?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., D(2) motifs in 3-(4-methylphenyl) derivatives ). Software like Mercury (CCDC) visualizes interactions, while SHELXPRO calculates hydrogen-bond geometry (distances, angles) . For polymorphic systems, variable-temperature XRD detects phase-dependent bonding changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.